N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide
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Overview
Description
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide is a chemical compound with a complex structure that includes an acetyl group, a chlorophenyl group, and a sulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method involves the reaction of 3-acetylphenylamine with 4-chlorobenzenethiol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Synthesis: Using robotic systems to handle repetitive tasks and reduce human error.
Green Chemistry Approaches: To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide can be compared with similar compounds such as:
- N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
- 4-acetylphenyl N-(4-chlorophenyl)carbamate
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(20)13-4-3-5-15(10-13)19-17(21)12(2)22-16-8-6-14(18)7-9-16/h3-10,12H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKDDFNNDNIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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